4-Aminobenzamidine-d4 Dihydrochloride

Description

Historical Context and Evolution of 4-Aminobenzamidine (B1203292) as a Serine Protease Inhibitor

The study of proteases, enzymes that break down proteins, dates back to the 1800s with the discovery of enzymes like pepsin and trypsin. wikipedia.org Serine proteases, a major class of these enzymes, are characterized by a critical serine residue in their active site and play vital roles in processes ranging from digestion to blood coagulation and inflammation. ekb.egmdpi.comebi.ac.uk

Benzamidine (B55565) and its derivatives emerged as a class of synthetic inhibitors for serine proteases. In the 1960s, it was reported that trypsin could be inhibited by aromatic alkylamines, and extensive research was conducted on benzamidine and its analogues. nih.gov 4-Aminobenzamidine, a derivative, was identified as a potent, reversible inhibitor of trypsin-like serine proteases, which include enzymes like trypsin, thrombin, and plasmin. ncats.ionih.gov Its mechanism involves the cationic amidino group of the inhibitor interacting with the S1 binding pocket of the protease, effectively blocking its catalytic activity. nih.gov

Due to its efficacy, 4-aminobenzamidine became a standard laboratory tool. It is widely used to prevent protein degradation by serine proteases in biological samples and for the purification of these enzymes through affinity chromatography. medchemexpress.comnih.gov Its fluorescent properties when bound to activated proteases also allow it to be used in monitoring enzyme activation. This foundational role in enzyme research set the stage for the development of modified versions for more advanced applications.

Rationale for Deuteration in Advanced Research Applications

The development of 4-Aminobenzamidine-d4 Dihydrochloride (B599025) is a direct result of the need for highly accurate and reliable quantitative methods in modern research, particularly those employing liquid chromatography-mass spectrometry (LC-MS).

The primary rationale for the deuteration of 4-aminobenzamidine is its use as an ideal internal standard . In quantitative LC-MS analysis, an internal standard is crucial for precision. An ideal standard should behave identically to the analyte of interest during sample extraction, chromatography, and ionization, but be distinguishable by the mass spectrometer.

This is where deuteration excels:

Co-elution: 4-Aminobenzamidine-d4 has nearly identical physicochemical properties to its unlabeled form, meaning it elutes at the same time during liquid chromatography. This co-elution is critical for effectively compensating for "matrix effects"—the suppression or enhancement of the ionization signal caused by other components in a complex sample.

Mass Difference: The four deuterium (B1214612) atoms give 4-Aminobenzamidine-d4 a mass that is four units higher than the natural compound. This mass shift allows a mass spectrometer to detect and quantify both the analyte and the internal standard simultaneously and without interference.

Improved Accuracy: By comparing the signal of the analyte to the known concentration of the deuterated internal standard, researchers can achieve highly accurate quantification. This corrects for potential sample loss during preparation and for fluctuations in instrument performance.

Therefore, when a study requires the precise measurement of 4-aminobenzamidine levels—for instance, in pharmacokinetic studies or to quantify its inhibitory effect in a biological system—the use of 4-Aminobenzamidine-d4 Dihydrochloride as an internal standard is the gold standard for generating robust and reliable data.

Data Tables

Table 1: Properties of 4-Aminobenzamidine Dihydrochloride

| Property | Value | Source |

| Chemical Formula | C₇H₉N₃·2HCl | guidechem.com |

| Molecular Weight | 208.09 g/mol | guidechem.com |

| CAS Number | 2498-50-2 | guidechem.com |

| Appearance | Off-white to yellow powder | guidechem.com |

| Melting Point | >300 °C | medchemexpress.com |

| Primary Function | Serine Protease Inhibitor | medchemexpress.comncats.io |

Propriétés

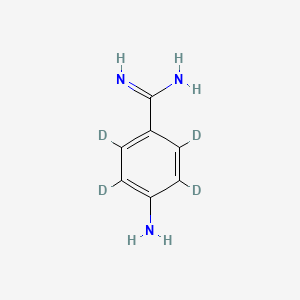

IUPAC Name |

4-amino-2,3,5,6-tetradeuteriobenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,8H2,(H3,9,10)/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPANETAWYGDRLL-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C(=N)N)[2H])[2H])N)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Aminobenzamidine D4 Dihydrochloride and Analogues

Chemical Synthesis Pathways for Benzamidine (B55565) Derivatives

The synthesis of the core benzamidine structure can be achieved through several established chemical routes, often starting from readily available precursors like substituted benzonitriles or benzoic acids. The choice of pathway can depend on the desired substitution pattern and scale of the reaction.

One of the most common methods for preparing amidines is the Pinner reaction . This reaction typically involves treating a nitrile with an alcohol in the presence of an acid catalyst (like hydrogen chloride) to form an imino ether hydrochloride (a Pinner salt). This intermediate is then reacted with ammonia (B1221849) or an amine to yield the corresponding amidine hydrochloride. rsc.org For 4-aminobenzamidine (B1203292), the synthesis would logically start from 4-aminobenzonitrile.

Another well-established pathway begins with a differently functionalized benzene (B151609) ring, such as 4-nitrobenzonitrile (B1214597) or 4-nitrobenzoic acid. researchgate.net This approach requires additional steps to convert the functional groups into the desired amino and amidine moieties. For instance, starting with 4-nitrobenzoyl chloride, an amide can be formed, followed by reduction of the nitro group to an amine and subsequent conversion to the amidine. researchgate.net A large-scale synthesis has been reported starting from N-(4-cyanophenyl)acetamide, which is treated with sodium amide to form the amidine functionality, followed by deprotection to reveal the amino group. chemicalbook.com

The following table summarizes common synthetic strategies for benzamidine derivatives relevant to the synthesis of 4-aminobenzamidine.

Table 1: Synthetic Pathways to 4-Aminobenzamidine

| Starting Material | Key Reagents & Steps | Intermediate Product | Final Product |

|---|

Isotopic Incorporation Strategies for Deuterium (B1214612) Labeling

The introduction of deuterium into an aromatic ring is a critical step in the synthesis of 4-Aminobenzamidine-d4. This is typically achieved through hydrogen-deuterium (H-D) exchange reactions, where labile protons on the aromatic ring are swapped for deuterium atoms from a deuterium source.

Acid-Catalyzed H-D Exchange: A powerful and straightforward method for deuterating aromatic rings is through acid-catalyzed electrophilic aromatic substitution. nih.gov Using a strong deuterated acid, such as deuterated sulfuric acid (D₂SO₄) or deuterated trifluoroacetic acid (CF₃COOD), in a deuterium-rich solvent like deuterium oxide (D₂O), facilitates the exchange of aromatic protons for deuterons. nih.govyoutube.com The amino group (-NH₂) in a precursor like 4-aminobenzamidine is an activating group, which makes the aromatic ring more electron-rich and thus more susceptible to electrophilic attack. This directs the deuterium incorporation to the ortho positions relative to the amino group, effectively labeling the four available positions on the ring.

Transition-Metal-Catalyzed H-D Exchange: More recently, transition-metal catalysis has emerged as a highly efficient and selective method for deuterium labeling. rsc.org Iridium-based catalysts, such as Crabtree's catalyst and related N-heterocyclic carbene (NHC) ligated iridium complexes, are particularly effective for H-D exchange on substrates with directing groups like amines. youtube.com These reactions can proceed under milder conditions and often show high selectivity for the positions ortho to the directing group. youtube.comacs.org Ruthenium-on-carbon (Ru/C) has also been explored, though it sometimes requires specific ligands to prevent the reduction of the aromatic ring itself. youtube.com The deuterium source for these reactions is often deuterium gas (D₂) or D₂O. youtube.comnih.gov

The table below compares common methods for introducing deuterium into aromatic amines.

Table 2: Comparison of Deuterium Labeling Methods for Aromatic Amines

| Method | Catalyst/Reagent | Deuterium Source | Key Features |

|---|---|---|---|

| Acid-Catalyzed Exchange | D₂SO₄ or CF₃COOD | D₂O | Direct, metal-free; reactivity depends on ring activation. nih.gov |

| Iridium Catalysis | Iridium complexes (e.g., Crabtree's catalyst) | D₂ or D₂O | High efficiency and selectivity for ortho-positions; milder conditions. youtube.com |

| Ruthenium Catalysis | Ru/C with NHC ligands | D₂ or D₂O | Effective, but requires specific ligands to prevent ring reduction. youtube.com |

| Palladium Catalysis | Pd/C with Al | D₂O | Can facilitate selective H-D exchange on various substrates. nih.gov |

Purity Assessment and Characterization Methods for Research Grade 4-Aminobenzamidine-d4 Dihydrochloride (B599025)

For a research-grade isotopically labeled standard, rigorous analysis is required to confirm its chemical structure, chemical purity, and isotopic enrichment. A combination of chromatographic and spectroscopic techniques is employed to provide a comprehensive characterization. rsc.org

Liquid Chromatography (LC): High-Performance Liquid Chromatography (HPLC) is often the first step in purity analysis. It is used to separate the main compound from any synthetic impurities, starting materials, or byproducts. By comparing the retention time to a non-labeled reference standard, initial identification can be made. Purity is assessed by integrating the area of the target peak relative to the total area of all peaks in the chromatogram.

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HR-MS), often coupled with liquid chromatography (LC-MS), is essential for characterizing deuterated compounds. rsc.org It provides two critical pieces of information:

Structural Confirmation: HR-MS provides a highly accurate mass measurement of the molecular ion, which can be used to confirm the elemental composition of the molecule.

Isotopic Enrichment: By analyzing the isotopic pattern of the molecular ion cluster, the degree of deuteration can be precisely calculated. This determines the percentage of the compound that has incorporated the desired four deuterium atoms versus molecules with fewer (d0, d1, d2, d3) or more deuterium atoms. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for the structural elucidation and purity assessment of deuterated compounds. rug.nl

Proton NMR (¹H NMR): This technique is used to verify the positions of deuterium incorporation. In the ¹H NMR spectrum of 4-Aminobenzamidine-d4, the signals corresponding to the aromatic protons should be absent or significantly diminished, providing a direct measure of the extent of deuteration at those sites. youtube.com

Deuterium NMR (²H NMR): This specialized technique directly observes the deuterium nuclei. youtube.com It confirms the presence of deuterium and can help identify the specific locations of the labels within the molecule, providing unambiguous proof of the deuteration pattern.

Quantitative NMR (qNMR): This method can be used to determine the absolute purity (assay) of the compound by integrating the signal of the analyte against that of a certified internal standard of known concentration. researchgate.net

The following table details the analytical methods used to characterize research-grade 4-Aminobenzamidine-d4 Dihydrochloride.

Table 3: Analytical Characterization Methods

| Technique | Purpose | Information Provided |

|---|---|---|

| HPLC | Chemical Purity | Separation of impurities; quantification of chemical purity (e.g., >98%). |

| HR-MS | Structural Confirmation & Isotopic Enrichment | Accurate molecular weight; confirmation of elemental formula; percentage of d4-labeled molecules. rsc.org |

| ¹H NMR | Structural Verification & Degree of Deuteration | Confirms the absence of protons at labeled sites; estimates deuteration level. youtube.com |

| ²H NMR | Confirmation of Deuterium Labeling | Direct detection of deuterium atoms; confirms the location of labels. youtube.com |

| ¹³C NMR | Structural Confirmation | Provides a carbon skeleton fingerprint of the molecule. |

| qNMR | Absolute Purity (Assay) | Determines the precise concentration or mass fraction of the compound in a sample. researchgate.net |

Applications of 4 Aminobenzamidine D4 Dihydrochloride As a Biochemical Research Tool

Utilization in Enzyme Activity and Regulation Studies

The primary application of 4-Aminobenzamidine-d4 Dihydrochloride (B599025) in this context is as a potent and specific inhibitor of serine proteases. These enzymes play crucial roles in a myriad of physiological processes, and understanding their activity and regulation is paramount. The deuterated compound, like its non-deuterated counterpart, binds to the active site of serine proteases, effectively blocking their catalytic function.

Researchers utilize this inhibitory property to:

Probe Enzyme Kinetics: By introducing a known concentration of the inhibitor, scientists can study the kinetics of enzyme inhibition, determining key parameters such as the inhibition constant (Ki). The isotopic label does not significantly alter the biochemical properties of the inhibitor but allows for precise quantification in complex biological mixtures.

Elucidate Regulatory Mechanisms: The controlled inhibition of specific serine proteases by 4-Aminobenzamidine-d4 Dihydrochloride helps in dissecting complex enzymatic cascades and understanding the regulatory roles of these enzymes in various cellular pathways.

Serve as a Standard in High-Throughput Screening: In the search for novel therapeutic protease inhibitors, the deuterated compound can be used as a reference standard in high-throughput screening assays due to its well-characterized inhibitory activity.

| Enzyme Class | Example Enzymes | Role of this compound |

| Serine Proteases | Trypsin, Thrombin, Plasmin | Competitive inhibitor for studying enzyme kinetics and regulation. |

Investigations into Biological Processes

The specific inhibitory action of this compound makes it an invaluable tool for investigating complex biological systems where serine proteases are key players.

Blood Coagulation Pathways

The blood coagulation cascade is a prime example of a process tightly regulated by a series of serine protease activations. Thrombin and Factor Xa are critical serine proteases in this pathway. This compound can be employed to:

Interrupt the Coagulation Cascade: By selectively inhibiting key proteases, researchers can study the downstream effects and the roles of individual components of the cascade.

Act as an Internal Standard: In quantitative studies of coagulation factors using mass spectrometry, the deuterated form can serve as an internal standard for the non-deuterated inhibitor or other related molecules, ensuring accurate measurement.

Inflammatory and Cell Signaling Processes

Many inflammatory and cell signaling pathways involve serine proteases. For instance, proteases released by immune cells can mediate tissue damage and inflammation. The use of this compound in this area allows for:

Dissecting Protease-Mediated Signaling: By inhibiting specific proteases, it is possible to investigate their role in activating cell surface receptors and initiating intracellular signaling cascades.

Quantitative Proteomics: In studies aiming to identify and quantify the proteases involved in inflammation, the deuterated compound can be used as a spike-in standard for accurate quantification of protease levels in different experimental conditions.

| Biological Process | Key Serine Proteases | Research Application of this compound |

| Blood Coagulation | Thrombin, Factor Xa | Inhibition to study cascade dynamics; Internal standard for quantitative analysis. |

| Inflammation | Tryptase, Chymase | Elucidation of protease roles in cell signaling; Quantitative proteomics standard. |

Role in Protein Isolation and Purification Methodologies

The ability of 4-aminobenzamidine (B1203292) to bind specifically to serine proteases is exploited in various protein purification techniques. The deuterated version can be particularly useful in analytical applications associated with these purification methods.

Integration into Protease Inhibitor Cocktails for Sample Preparation

During the lysis of cells or tissues for protein extraction, endogenous proteases are released, which can lead to the degradation of the proteins of interest. To prevent this, protease inhibitor cocktails are routinely added to the lysis buffers. These cocktails are mixtures of inhibitors targeting different classes of proteases.

4-Aminobenzamidine is a common component of these cocktails for its activity against serine proteases. The inclusion of this compound can be advantageous in subsequent analytical steps, such as mass spectrometry-based proteomics, where it can serve as an internal standard to normalize for variations in sample preparation and analysis.

Affinity Chromatography and Partitioning Systems for Enzyme Enrichment

Affinity chromatography is a powerful technique for purifying proteins based on specific binding interactions. 4-aminobenzamidine can be immobilized on a solid support (e.g., agarose beads) to create an affinity matrix for the purification of serine proteases. nbinno.com A crude protein extract is passed through a column containing this matrix, and the serine proteases bind to the immobilized 4-aminobenzamidine while other proteins pass through. The bound proteases can then be eluted in a purified form.

The use of this compound in the elution buffer or in subsequent analytical steps can aid in the precise quantification of the purified enzymes.

| Purification Method | Principle | Role of this compound |

| Protease Inhibitor Cocktails | Inhibition of endogenous proteases during cell lysis. | Component of the cocktail; Internal standard for quantitative proteomics. |

| Affinity Chromatography | Specific binding of serine proteases to immobilized 4-aminobenzamidine. nbinno.com | Elution agent; Standard for quantification of purified enzymes. |

Studies on Cellular Phenomena

This compound, a deuterated analog of the well-known serine protease inhibitor 4-Aminobenzamidine, serves as a valuable tool in biochemical research. Its core structure is a potent inhibitor of trypsin-like serine proteases, including enzymes such as trypsin, thrombin, plasmin, and urokinase-type plasminogen activator (uPA). chemimpex.comcarlroth.commedchemexpress.com The incorporation of deuterium (B1214612) atoms creates a stable, heavy-isotope labeled version, making it particularly useful for mass spectrometry-based applications without significantly altering its biological activity. impurity.com

The non-deuterated form, 4-Aminobenzamidine, has been investigated for its effects on cellular processes, which are attributable to its inhibition of serine proteases that play critical roles in tissue remodeling, cell signaling, and tumor progression. The urokinase-type plasminogen activator (uPA) system, for instance, is heavily implicated in cancer cell invasion and proliferation.

Research has demonstrated that 4-Aminobenzamidine exhibits anti-proliferative effects in specific in vitro models. In studies using the human prostate cancer cell line DU145, it was shown to cause a dose-dependent inhibition of uPA activity, which correlated with an anti-proliferative effect on the cells. medchemexpress.comtargetmol.com Furthermore, in models of liver regeneration, 4-Aminobenzamidine was found to abolish the proliferation of rat hepatocytes that was induced by plasminogen and Epidermal Growth Factor (EGF), highlighting its ability to interfere with protease-mediated growth signaling pathways. medchemexpress.com These studies underscore the utility of aminobenzamidine derivatives in dissecting the roles of specific proteases in cell growth and division.

Table 1: Summary of In Vitro Cellular Proliferation Studies with 4-Aminobenzamidine

| Cell Line/Model | Target Enzyme System | Observed Effect | Reference |

|---|---|---|---|

| DU145 (Human Prostate Cancer) | Urokinase-type Plasminogen Activator (uPA) | Dose-dependent inhibition of uPA activity and cell proliferation. | medchemexpress.com |

In the field of reproductive biology, 4-Aminobenzamidine is recognized for its potent inhibition of acrosin, a critical trypsin-like serine protease located in the acrosome of sperm heads. nih.gov Acrosin is believed to be essential for the dispersal of the acrosomal matrix and for aiding the sperm in penetrating the zona pellucida, the outer protective layer of the ovum. nih.govbioscientifica.com

Studies using in vitro fertilization (IVF) models in mice have elucidated the specific role of acrosin by using 4-Aminobenzamidine as an inhibitor. Research showed that when sperm were preincubated with 4-Aminobenzamidine, their ability to fertilize zona-intact eggs was effectively inhibited in a concentration-dependent manner. nih.gov However, these same sperm remained capable of fertilizing zona-free eggs, indicating that the compound did not impair the sperm's motility, capacitation, or its ability to fuse with the egg membrane. nih.gov Electron microscopy revealed that while the acrosome reaction (the fusion of acrosomal and plasma membranes) proceeded normally, the dispersal of the acrosomal matrix was inhibited. nih.gov This demonstrates that acrosin's enzymatic activity is crucial for matrix dispersal and subsequent zona penetration, but not for the acrosome reaction itself.

Table 2: Effect of p-Aminobenzamidine (pAB) on Mouse In Vitro Fertilization

| pAB Concentration (mM) | Fertilization Rate (Zona-Intact Eggs) | Fertilization Rate (Zona-Free Eggs) | Reference |

|---|---|---|---|

| 0 (Control) | >84% | ~100% | nih.gov |

| 0.1 | 13% | 100% | nih.gov |

Contributions to Bioorthogonal Chemistry for Targeted Biological Delivery

Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.gov This field enables the precise labeling and tracking of biomolecules or the targeted delivery of therapeutic agents. A key strategy involves a two-step process: first, a biomolecule or cellular target is tagged with a chemical reporter (e.g., an azide or alkyne), and second, a probe molecule carrying the complementary functional group is introduced, which then selectively reacts with the reporter. nih.gov

While direct studies detailing the use of this compound in bioorthogonal reactions are not prevalent, its structure offers significant potential for such applications. The core 4-Aminobenzamidine molecule is a "warhead" that naturally targets the active sites of serine proteases. The aromatic amine group (the "amino" in its name) provides a chemical handle that can be readily modified to attach a bioorthogonal reporter group, such as an azide, alkyne, or strained alkene.

By creating such a derivative, researchers could develop a probe for a targeted delivery system. For example, a 4-Aminobenzamidine molecule modified with an alkyne could be administered to a biological system. Its inherent affinity would cause it to accumulate at sites of high serine protease activity (e.g., tumor microenvironments). Subsequently, a diagnostic imaging agent or a cytotoxic drug carrying an azide group could be introduced. Through a copper-catalyzed or strain-promoted "click" reaction, the drug would become covalently attached to the 4-Aminobenzamidine probe, concentrating its effect specifically at the desired target site and minimizing off-target effects.

Application in Chemical Proteomics and Target Deconvolution Studies

Chemical proteomics is a field that utilizes small-molecule probes to study protein function and identify drug targets within a complex proteome. nih.govresearchgate.net Target deconvolution, a key aspect of this field, aims to identify all the protein targets of a bioactive compound to understand its mechanism of action and potential off-target effects. researchgate.netresearchgate.net

This compound is an ideal tool for these applications for two main reasons: its known inhibitory action and its isotopic label. In competitive chemical proteomics, a known inhibitor is used to identify other molecules that bind to the same class of proteins. For instance, a complex protein lysate could be incubated with a library of unknown compounds and then treated with an activity-based probe that broadly labels serine proteases. If a compound from the library also binds to serine proteases, it will block the probe from binding, resulting in a reduced signal for those specific proteins.

The deuterated version, this compound, can be used as an internal standard in mass spectrometry-based quantitative proteomics. By adding a known quantity of the "heavy" labeled inhibitor to a sample being analyzed for an unlabeled ("light") version or another competing inhibitor, researchers can precisely quantify the amount of the light compound bound to its targets. The mass difference of four Daltons (from the four deuterium atoms) allows the mass spectrometer to distinguish between the labeled standard and the unlabeled analyte, enabling accurate measurement and identification of serine protease targets in complex biological samples. impurity.com

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-Aminobenzamidine |

| Thrombin |

| Plasmin |

| Trypsin |

| Urokinase-type Plasminogen Activator (uPA) |

| Epidermal Growth Factor (EGF) |

Advanced Analytical and Bioanalytical Methodologies Utilizing 4 Aminobenzamidine D4 Dihydrochloride

Development and Validation of Quantitative Analytical Methods

The development and validation of robust analytical methods are essential for the accurate quantification of substances in various matrices. For 4-aminobenzamidine (B1203292) and its deuterated analog, techniques such as High-Performance Liquid Chromatography (HPLC) coupled with various detectors and mass spectrometry-based methods are prominently used.

High-Performance Liquid Chromatography (HPLC) Coupled with Detection Techniques (e.g., DAD)

HPLC is a cornerstone of analytical chemistry, and when coupled with a Diode Array Detector (DAD), it provides a powerful method for the quantification of compounds like 4-aminobenzamidine. researchgate.net A validated HPLC-DAD method has been successfully developed to quantify 4-aminobenzamidine in pharmaceutical forms for ophthalmic use. researchgate.net This method demonstrates the utility of HPLC in ensuring the quality and consistency of pharmaceutical preparations.

Method development often involves optimizing several parameters to achieve the desired separation and sensitivity. For instance, a reverse-phase HPLC method can be employed for the analysis of 4-aminobenzamidine using a C18 column. sielc.com The mobile phase composition, typically a mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer, is a critical factor that is adjusted to achieve optimal retention and peak shape. researchgate.netsielc.com For mass spectrometry compatibility, volatile buffers like formic acid are used instead of non-volatile ones like phosphoric acid. sielc.com

Validation of an HPLC method is performed according to international guidelines to ensure its reliability. researchgate.netnih.gov Key validation parameters include selectivity, linearity, precision, accuracy, recovery, and the limits of detection (LOD) and quantification (LOQ). nih.govnih.gov A typical validation for an HPLC-DAD method for a compound like 4-aminobenzamidine would involve establishing a linear range, for example, between 5 and 25 μg/mL, with a high correlation coefficient (e.g., r = 0.993). researchgate.net Accuracy and precision are assessed by analyzing samples at different concentrations, with the relative standard deviation (RSD) expected to be within acceptable limits (e.g., ≤ 5%). researchgate.net

Table 1: Example of HPLC Method Parameters for 4-Aminobenzamidine Analysis

| Parameter | Condition |

| Column | ACE® C18 (125 × 4.6 mm, 5 μm) researchgate.net |

| Mobile Phase | Phosphate buffer (pH 7.4) and triethylamine (B128534) (30 mmol/L) researchgate.net |

| Flow Rate | 1.0 mL/min (isocratic) researchgate.net |

| Detection | UV-Vis at 290 nm researchgate.net |

| Retention Time | Approximately 3.2 minutes researchgate.net |

This table is for illustrative purposes and specific conditions may vary based on the application.

Mass Spectrometry-Based Bioanalysis (e.g., LC-MS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique widely used for bioanalysis. nih.gov The development of a robust LC-MS/MS method is crucial for quantifying analytes in complex biological matrices like plasma. nih.govyoutube.com This technique operates in multiple reaction monitoring (MRM) mode, which enhances selectivity by monitoring specific precursor-to-product ion transitions. nih.gov

Sample preparation is a critical step in LC-MS/MS bioanalysis to remove interferences from the biological matrix. youtube.com Common techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction. youtube.comyoutube.com The choice of internal standard is paramount for accurate quantification, and stable isotope-labeled (SIL) compounds like 4-aminobenzamidine-d4 dihydrochloride (B599025) are considered the gold standard. aptochem.comscioninstruments.com

Method validation for LC-MS/MS assays follows stringent regulatory guidelines and includes the assessment of parameters such as specificity, selectivity, linearity, accuracy, precision, carryover, and stability. youtube.comyoutube.com Linearity is typically established over a specific concentration range, for instance, 1.56-200 ng/mL. nih.gov

Role as an Internal Standard in Quantitative Mass Spectrometry Assays

In quantitative mass spectrometry, an internal standard (IS) is essential to control for variability during sample preparation, injection, and ionization. aptochem.com The ideal IS is a stable isotope-labeled version of the analyte, such as 4-aminobenzamidine-d4 dihydrochloride for the quantification of 4-aminobenzamidine. aptochem.com Deuterated standards are chemically and physically almost identical to the analyte, causing them to co-elute during chromatography and exhibit similar ionization behavior. aptochem.comscioninstruments.com This mimicry allows for the correction of matrix effects, where other compounds in the sample can suppress or enhance the analyte's signal. scioninstruments.comclearsynth.com

The use of a deuterated internal standard significantly improves the robustness and throughput of bioanalytical assays. aptochem.com It helps to reduce analytical variability and ensures the accuracy and precision of the quantitative results. clearsynth.com

Methodological Considerations for Isotopic Purity and Isotope Effects in Analysis

While stable isotope-labeled internal standards are highly effective, certain methodological considerations are important. The isotopic purity of the deuterated standard is crucial. The standard should have a sufficient mass increase to provide a signal that is distinct from the natural isotopic distribution of the unlabeled analyte. aptochem.com

A phenomenon known as the "isotope effect" can sometimes be observed, where the deuterated compound may have slightly different chromatographic retention times compared to its non-deuterated counterpart. nih.govoup.com This is due to the subtle differences in polarity caused by the substitution of hydrogen with deuterium (B1214612). nih.gov In reversed-phase chromatography, deuterated compounds often elute slightly earlier. nih.gov While this effect is usually minimal and does not significantly impact quantification in well-developed methods, it is a factor to be aware of during method development. nih.govoup.com In some cases, significant differential adsorption between the analyte and its deuterated standard has been reported, which can complicate analysis. nih.gov

Application in Pre-clinical Research for Metabolic and Disposition Studies in Animal Models (excluding pharmacokinetics)

Deuterated compounds like this compound are valuable tools in pre-clinical research for studying the metabolism and disposition of drug candidates in animal models. The use of a labeled compound allows researchers to trace and quantify the parent compound and its metabolites in various biological samples.

For example, in studies investigating the effects of a compound on specific physiological processes, a deuterated analog can be used to differentiate the administered compound from endogenous substances. Research has shown that 4-aminobenzamidine, a degradation product of diminazene (B1218545) aceturate, has potential therapeutic effects, such as reducing intraocular pressure. researchgate.netmedchemexpress.com In such studies, a deuterated standard would be instrumental in accurately measuring its concentration in tissues and fluids. Animal studies have demonstrated that 4-aminobenzamidine can prevent the progression of hypertension and improve endothelial function in rats. medchemexpress.com

Use in Proteomics Research for Absolute Quantification and Identification

In the field of proteomics, absolute quantification of proteins is essential for understanding complex biological systems. uni-marburg.de Stable isotope labeling is a key strategy for achieving accurate and precise quantification. acs.org While methods like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) are common for in vivo labeling, the use of synthetic, isotopically labeled peptides or proteins as internal standards is a powerful approach for absolute quantification. nih.govyoutube.com

4-Aminobenzamidine is known as a trypsin inhibitor. medchemexpress.comselleckchem.com In proteomics, where trypsin is the most commonly used enzyme for digesting proteins into peptides for mass spectrometry analysis, controlling or monitoring protease activity is important. While not a direct application for quantification of other proteins, the use of labeled protease inhibitors or their analogs can be relevant in specific experimental contexts.

More broadly, the principles of using labeled standards are central to absolute quantification in proteomics. nih.gov A known amount of a labeled peptide or protein standard is added to a sample, and the ratio of the signal from the endogenous peptide to the labeled standard allows for the calculation of the absolute concentration of the protein of interest. nih.govdtu.dk This approach, often using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides high specificity and sensitivity. nih.govnih.gov

Emerging Research Directions and Future Prospects

Rational Design and Synthesis of Next-Generation Benzamidine (B55565) Analogues for Enhanced Specificity

The development of novel therapeutic agents often hinges on the ability to design molecules with high specificity for their intended target, thereby minimizing off-target effects. Rational design combines chemical synthesis with a deep understanding of structure-activity relationships (SAR) to create next-generation analogues. nih.gov Research in this area is focused on modifying the core benzamidine structure to enhance its binding affinity and selectivity for specific enzymes.

For instance, studies have been aimed at synthesizing novel benzamidine analogues to combat bacterial infections, such as those caused by Porphyromonas gingivalis, a pathogen implicated in peri-implantitis. monash.edu In one such study, twelve new benzamidine analogues were designed and evaluated through molecular docking against a key bacterial enzyme, gingipain K. monash.edu The subsequent synthesis and testing of these compounds revealed significant antimicrobial activity with minimal cytotoxicity against human cells. monash.edunih.gov Another approach involves creating heterocyclic derivatives, such as oxadiazole and triazole analogues of benzamidine, which have also shown significant inhibitory potential against pathogenic bacteria. nih.gov

The synthesis of these next-generation compounds is a multi-step process. One common route for producing benzamidine derivatives involves the formation of a benzamidoxime (B57231) intermediate, followed by catalytic hydrogenation to yield the final product. acs.org These synthetic strategies are crucial for exploring how different functional groups and structural modifications impact the molecule's interaction with its biological target.

Table 1: Examples of Rationally Designed Benzamidine Analogues and Their Properties This table is interactive. You can sort and filter the data.

| Analogue Type | Target | Key Findings | Reference |

|---|---|---|---|

| Novel Benzamidine Analogues (NBAs) | Porphyromonas gingivalis (Gingipain K) | Good antimicrobial activity (MIC values: 31.25-250 µg/mL); weak cytotoxicity. | monash.edu |

| Oxadiazole & Triazole Derivatives | P. gingivalis & E. coli | Significant inhibitory potential with minimal cytotoxicity; potential for periodontal disease treatment. | nih.gov |

| Imidazoline-based Analogues | Trypanosome Alternative Oxidase (TAO) | Development of metabolically stable amide-linked inhibitors to extend SAR studies. | acs.org |

Integration with High-Throughput Screening Platforms for Novel Modulator Discovery

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of vast libraries of chemical compounds to identify "hits" that modulate a specific biological target. nih.gov Integrating benzamidine-based scaffolds with HTS platforms opens up possibilities for discovering novel modulators of enzyme activity. HTS can be used to screen for compounds that either inhibit or enhance the function of target proteins, including allosteric modulators that bind to a site other than the enzyme's active site. nih.gov

The process typically involves several stages, from target identification and assay development to the screening of compound libraries, which can contain millions of small molecules. nih.govresearchgate.net For example, a structure-based virtual screen of approximately 2 million compounds led to the identification of a novel series of inhibitors for Lysine-Specific Demethylase 1 (LSD1), demonstrating the power of combining computational approaches with large-scale screening. researchgate.net This same principle can be applied to discover new modulators based on the 4-aminobenzamidine (B1203292) structure, potentially identifying lead compounds for a wide range of diseases, including neurodegenerative disorders and cancer. nih.govdoaj.org

Table 2: Generalized Workflow for High-Throughput Screening (HTS) This table is interactive. You can sort and filter the data.

| Step | Description | Key Considerations |

|---|---|---|

| 1. Target Identification & Validation | A specific protein or pathway (e.g., a serine protease) is chosen as the target for modulation. | The target must have a clear link to the disease of interest. |

| 2. Assay Development | A robust and reproducible assay is created to measure the target's activity (e.g., a fluorescence-based enzyme activity assay). | The assay must be sensitive, have a good signal-to-noise ratio, and be miniaturizable for use in multi-well plates. |

| 3. Library Screening | A large collection of diverse chemical compounds is tested using the automated assay. | Libraries can range from thousands to millions of compounds. |

| 4. Hit Identification | Compounds that show a desired effect (e.g., >50% inhibition) are identified as "hits". | Data is analyzed to remove false positives and false negatives. |

| 5. Hit Confirmation & Prioritization | The activity of hit compounds is re-tested and confirmed. Hits are prioritized based on potency, selectivity, and chemical properties. | This step validates the initial screening results and selects the most promising compounds for further study. |

| 6. Lead Optimization | The chemical structure of prioritized hits is systematically modified to improve their properties (e.g., potency, selectivity, metabolic stability). | This is an iterative process involving medicinal chemistry and further biological testing. |

Computational Chemistry Approaches in Ligand-Target Interactions and Mechanism Prediction

Computational chemistry provides powerful tools for understanding and predicting how a ligand like 4-aminobenzamidine interacts with its protein target at an atomic level. nih.gov These methods are increasingly used to guide the rational design of new drugs and to elucidate complex biological mechanisms. nih.gov Techniques such as molecular docking are employed to predict the preferred binding orientation of a ligand to its target, as was done in the design of novel benzamidine analogues against bacterial enzymes. monash.edu

More advanced techniques, such as molecular dynamics (MD) simulations and enhanced sampling methods, can model the dynamic nature of these interactions over time. A notable study on the classic trypsin-benzamidine system used state-of-the-art simulations to reveal the crucial role of water molecules in the ligand unbinding process. nih.gov The findings showed that a specific network of hydrogen bonds involving water facilitates the ligand's release from the binding pocket, a level of detail that would be difficult to observe through experimental methods alone. nih.gov Such computational studies are vital for predicting not only binding affinity but also the kinetic properties of a ligand, such as its residence time in the binding site, which can be a critical factor in its therapeutic efficacy. nih.gov

Table 3: Key Computational Chemistry Techniques in Drug Discovery This table is interactive. You can sort and filter the data.

| Technique | Primary Use | Information Gained |

|---|---|---|

| Molecular Docking | Predicts the binding pose of a ligand in a protein's active site. | Binding orientation, scoring of potential binding affinity, identification of key interactions (e.g., hydrogen bonds). |

| Molecular Dynamics (MD) Simulation | Simulates the movement of atoms in a protein-ligand complex over time. | Stability of binding pose, conformational changes in the protein and ligand, role of solvent molecules. |

| Free Energy Calculations | Quantitatively predicts the binding affinity (free energy of binding) between a ligand and a protein. | More accurate estimation of ligand potency compared to docking scores. |

| Quantum Mechanics (QM) | Calculates the electronic structure of molecules to understand reaction mechanisms. | Detailed insight into enzymatic reactions and covalent bond formation. |

Expanding Applications in In Vitro Diagnostics and Research Probe Development

Beyond its potential as a therapeutic scaffold, 4-aminobenzamidine possesses properties that make it highly valuable for in vitro diagnostics (IVD) and as a research tool. chemimpex.com IVD instruments and assays are used to analyze samples like blood or tissue to diagnose diseases or monitor a patient's health. researchgate.netmdpi.com The ability of 4-aminobenzamidine to selectively inhibit proteases makes it a useful reagent in diagnostic assays designed to detect conditions associated with abnormal protease activity. chemimpex.com

A particularly compelling application is the use of p-aminobenzamidine as a fluorescent probe. nih.gov The compound itself is weakly fluorescent in an aqueous solution, but its fluorescence is dramatically enhanced upon binding to the active site of certain serine proteases. nih.gov For example, binding to thrombin results in a 230-fold increase in fluorescence intensity and a "blue shift" in its emission peak. nih.gov This phenomenon allows researchers to monitor enzyme activity in real-time and to study the kinetics of inhibitor binding. nih.gov The deuterated version, 4-Aminobenzamidine-d4 Dihydrochloride (B599025), is especially useful in quantitative studies using mass spectrometry, where it can be used as an internal standard to ensure the accuracy of measurements.

Table 4: Fluorescence Properties of p-Aminobenzamidine as a Protease Probe This table is interactive. You can sort and filter the data.

| Condition | Excitation Max (nm) | Emission Max (nm) | Fluorescence Enhancement | Reference |

|---|---|---|---|---|

| Aqueous Buffer | 293 | 376 | 1x (Baseline) | nih.gov |

| Bound to Trypsin | - | 362 | ~50-fold | nih.gov |

Role in Advanced Biological System Perturbation Studies

Biological system perturbation involves using a small molecule to intentionally disrupt a specific component of a biological system—such as an enzyme—to understand its function and the downstream consequences of its inhibition. 4-aminobenzamidine and its analogues are excellent tools for such studies. As potent and often selective inhibitors of serine proteases, they can be introduced into cells or even whole organisms to perturb specific enzymatic pathways. medchemexpress.com

For example, by inhibiting the urokinase-type plasminogen activator (uPA), 4-aminobenzamidine has been shown to decrease tumor growth rates in preclinical models. medchemexpress.com This perturbs the system of tumor progression, allowing researchers to study the role of uPA in cancer biology. Similarly, its effects on the cardiovascular system in animal models provide insights into the roles of proteases in regulating blood pressure and cardiac function. medchemexpress.com The use of isotopically labeled versions like 4-Aminobenzamidine-d4 Dihydrochloride can further aid these studies by enabling precise quantification of the compound's distribution and metabolism within the perturbed system. The use of fluorescent probes like p-aminobenzamidine to study the kinetics of thrombin's interaction with its natural inhibitor, antithrombin III, is another example of a perturbation study that reveals fundamental aspects of biological regulation. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended laboratory synthesis methods for 4-Aminobenzamidine-d4 Dihydrochloride, and how do they differ in efficiency?

- Methodological Answer : Three primary synthesis routes are documented:

- Method 1 : Starts with p-nitrobenzonitrile, involving sequential acylation, reduction, and salt formation in acidic alcohol/water solvents. Yields are moderate but require multiple steps .

- Method 2 : Begins with p-nitrobenzaldehyde, proceeding through oxime formation, ammonium salt reaction, and reductive steps. This method introduces intermediates that may require purification .

- Method 3 : Uses o-acetylamino benzonitrile with ammonia in a single-step reaction, followed by HCl neutralization. This method offers higher yields (>80%) and shorter reaction times, making it preferable for lab-scale synthesis .

- Data Table :

| Method | Key Steps | Yield | Complexity |

|---|---|---|---|

| 1 | Multi-step acylation/reduction | ~60% | High |

| 2 | Oxime/ammonium intermediates | ~50% | Moderate |

| 3 | Single-step reaction | >80% | Low |

Q. How should this compound be stored to ensure stability in biological assays?

- Methodological Answer : The compound is hygroscopic and prone to decomposition at room temperature. Store at 0–6°C in airtight, light-protected containers. For long-term storage, lyophilize and maintain at -20°C in desiccated conditions. Pre-dissolve aliquots in sterile buffers (e.g., PBS) to avoid repeated freeze-thaw cycles .

Q. What characterization techniques are critical for verifying this compound purity post-synthesis?

- Methodological Answer :

- Melting Point Analysis : Expected >300°C (decomposition), using differential scanning calorimetry (DSC) .

- NMR Spectroscopy : Confirm deuterium incorporation (d4 labeling) via <sup>2</sup>H-NMR and <sup>1</sup>H-NMR for structural integrity .

- Mass Spectrometry : Validate molecular weight (208.09 g/mol ) and isotopic purity using high-resolution MS .

Advanced Research Questions

Q. How can researchers optimize the yield of Method 3 (single-step synthesis) while minimizing byproducts?

- Methodological Answer :

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance reaction kinetics .

- Temperature Control : Maintain 60–70°C to accelerate ammonia-mediated cyclization without degrading intermediates .

- Acid Neutralization : Add HCl gradually during quenching to prevent localized overheating, which generates impurities.

- Troubleshooting : If yields drop below 70%, check ammonia source purity and solvent dryness.

Q. What experimental strategies address contradictions in reported serine protease inhibition data for this compound?

- Methodological Answer : Discrepancies may arise from:

- Enzyme Source Variability : Use recombinant proteases (e.g., human trypsin vs. bovine trypsin) to standardize assays .

- Inhibition Buffer Conditions : Optimize pH (6.5–7.5) and ionic strength (50–150 mM NaCl) to mimic physiological environments .

- Control Experiments : Include deuterium-free analogs to isolate isotope effects on binding kinetics .

Q. How does deuterium labeling (d4) in this compound impact its pharmacokinetic profile in cellular models?

- Methodological Answer :

- Metabolic Stability : Deuterium reduces CYP450-mediated degradation, extending half-life in hepatocyte assays. Compare with non-deuterated controls via LC-MS .

- Membrane Permeability : Use Caco-2 cell monolayers to assess deuterium’s effect on passive diffusion and transporter-mediated uptake .

- Data Interpretation : Deuteriation may enhance bioavailability but requires validation in in vivo models.

Methodological Best Practices

Q. What controls are essential when studying this compound’s off-target effects in enzyme panels?

- Methodological Answer :

- Positive Controls : Use known serine protease inhibitors (e.g., Aprotinin) to benchmark activity .

- Isotope Controls : Include non-deuterated 4-Aminobenzamidine to differentiate isotope-specific effects .

- Counter-Screens : Test against unrelated enzymes (e.g., metalloproteases) to rule out nonspecific binding .

Q. How should researchers handle solubility challenges in in vitro assays with this compound?

- Methodological Answer :

- Solubilization Agents : Pre-dissolve in 10% DMSO or β-cyclodextrin solutions for aqueous compatibility .

- Sonication : Apply pulsed ultrasound (10–15 min) to disrupt aggregates without degrading the compound .

Data Analysis and Reporting

Q. How can conflicting data on IC50 values for trypsin inhibition be resolved?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.